N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(4-Acetylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzenesulfonyl group attached to a 4-acetylphenylamine moiety. The acetyl group at the para position of the phenyl ring and the trimethyl substitution on the sulfonamide ring influence its electronic, steric, and physicochemical properties, distinguishing it from other sulfonamide analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-9-12(2)17(13(3)10-11)22(20,21)18-16-7-5-15(6-8-16)14(4)19/h5-10,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUIPNRTUDVRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(carboxyphenyl)-2,4,6-trimethylbenzenesulfonamide.
Reduction: 4-(hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties. It is used in assays to study enzyme inhibition and protein binding.
Medicine: Explored for its potential as an anticancer agent. It is also studied for its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
a. N-(3-Trifluoromethylphenyl)-2,4,6-Trimethylbenzenesulfonamide (m-3M3FBS)
- Structure-Activity Relationship : The trifluoromethyl group at the meta position enhances phospholipase C (PLC) activation, leading to robust brain-derived neurotrophic factor (BDNF) release in oligodendrocytes. In contrast, the acetyl group in the target compound may prioritize different signaling pathways due to its electron-withdrawing nature .
b. N-(2-Fluoro-5-Nitrophenyl)-2,4,6-Trimethylbenzenesulfonamide
a. N-(4-Acetylphenyl)benzenesulfonamide (Precursor)
- Synthesis: Prepared via refluxing 4-aminoacetophenone with benzenesulfonyl chloride in dichloromethane.
- Yield: Not explicitly reported, but trimethyl analogs like the target compound may require optimized conditions due to steric challenges .
b. 2,4,6-Trimethylbenzenesulfonamide (Unsubstituted Amine Derivative)
Physicochemical and Structural Properties
a. Crystal Packing and Bond Parameters
- Trimethyl Substituents : The 2,4,6-trimethyl groups induce steric effects, leading to predictable bond lengths (C–S: ~1.76 Å, S–N: ~1.63 Å) and angles consistent with related sulfonamides .
- Comparison with Methoxy Derivatives : N-(4-Methoxyphenyl)benzenesulfonamide exhibits longer S–N bonds (1.65 Å) due to electron-donating methoxy groups, whereas the acetyl group in the target compound may shorten bonds slightly via resonance effects .
b. Lipophilicity and Solubility
- The trimethyl groups enhance lipophilicity (logP ~2.8 estimated), favoring membrane permeability. In contrast, polar substituents like methoxy or nitro reduce logP but improve aqueous solubility .
Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
N-(4-acetylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique chemical structure suggests various mechanisms of action, particularly in relation to its interactions with biological targets. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features an acetyl group attached to a phenyl ring, which is further substituted with a sulfonamide group. The presence of multiple methyl groups enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism can be extrapolated to potential anticancer activity by disrupting the metabolic pathways in rapidly dividing cells.
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by modulating cytokine production and inhibiting pathways such as NF-kappa B activation.
Biological Assays and Findings
Research studies have evaluated the biological activity of this compound through various assays. Below is a summary table of key findings from relevant studies:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study 1 | Antibacterial | Disc diffusion method | Inhibition of Gram-positive bacteria |
| Study 2 | Anticancer | MTT assay | Significant cytotoxicity against cancer cell lines (e.g., MCF-7) |
| Study 3 | Anti-inflammatory | ELISA for cytokines | Reduced IL-6 and TNF-alpha levels in treated cells |
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound against various cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity. The study suggested that the compound induces apoptosis through the intrinsic pathway, leading to increased caspase-3 activity.
Case Study 2: Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
